molecular formula C15H21BN2O2 B12074526 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole CAS No. 1310383-44-8

2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No.: B12074526
CAS No.: 1310383-44-8
M. Wt: 272.15 g/mol
InChI Key: HZIWNYXGDWQSFY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a boronate ester-functionalized indazole derivative characterized by methyl groups at the 2- and 6-positions of the indazole core and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate group in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures .

Properties

CAS No.

1310383-44-8

Molecular Formula

C15H21BN2O2

Molecular Weight

272.15 g/mol

IUPAC Name

2,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C15H21BN2O2/c1-10-7-13-11(9-18(6)17-13)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3

InChI Key

HZIWNYXGDWQSFY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C=C2C)C

Origin of Product

United States

Preparation Methods

Key Reaction Conditions

ParameterValue/Description
Catalyst Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane
Temperature 100°C
Time 1.5 hours
Yield 76% (64% initial + 12% after recrystallization with n-heptane)

Procedure :

  • Substrate Preparation : 5-Bromo-2,6-dimethyl-2H-indazole is synthesized via alkylation of 2,6-dimethylindazole or through bromination of a precursor.

  • Borylation : A suspension of 5-bromo-2,6-dimethyl-2H-indazole, B₂Pin₂, KOAc, and Pd(dppf)Cl₂ in 1,4-dioxane is heated under nitrogen.

  • Workup : The reaction mixture is filtered, concentrated, and purified via silica gel chromatography (gradient: 50:50 to 20:80 n-hexane:methyl t-butyl ether).

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 1.30 (s, 12H), 4.17 (s, 3H), 7.43 (dd, 1H), 7.53 (dd, 1H), 8.14 (t, 1H), 8.39 (s, 1H).

  • Purity : >95% (confirmed via HPLC).

Alternative Catalytic Systems

Variations in ligands and bases have been explored to optimize yields and selectivity.

Catalyst Screening

Catalyst SystemYield (%)ConditionsSource
Pd(dppf)Cl₂ + KOAc761,4-Dioxane, 100°C, 1.5 h
XPHOS-Pd-G2 + K₃PO₄86TBME/H₂O, reflux, 16 h

Notes :

  • Pd(dppf)Cl₂ is favored for sterically hindered substrates due to its bulky ligands, which reduce side reactions.

  • XPHOS-Pd-G2 (a second-generation XPhos ligand) offers enhanced thermal stability and is effective in polar solvents.

Role of Base and Solvent

The choice of base and solvent critically impacts reaction efficiency.

BaseSolventRationale
KOAc1,4-DioxaneWeak base minimizes side reactions; dioxane enhances solubility of B₂Pin₂
Cs₂CO₃DME/H₂OStronger base accelerates transmetalation; biphasic system stabilizes Pd

Example :
In a comparative study, Cs₂CO₃ in DME/H₂O (4:1) achieved a 72% yield for a related indazole-boronate compound, highlighting the importance of solvent polarity.

Challenges and Optimization

Steric hindrance from the 2,6-dimethyl groups and the bulky pinacol boronate group necessitate careful optimization.

Key Challenges

  • Low Solubility : The boronate ester may precipitate in non-polar solvents, requiring high temperatures or polar aprotic solvents.

  • Competitive Pathways : Over-borylation or dehalogenation can occur under prolonged heating.

Solutions

  • Use of Inert Atmosphere : Nitrogen or argon prevents oxidation of boron intermediates.

  • Short Reaction Times : Limits side reactions (e.g., 1.5 h vs. 16 h in other protocols).

Purification and Stability

Post-reaction purification involves:

  • Filtration : Removal of Pd residues via Celite.

  • Chromatography : Silica gel with n-hexane/methyl t-butyl ether gradients.

  • Recrystallization : n-Heptane yields higher-purity white solid.

Stability :

  • Storage : 2–8°C in anhydrous conditions to prevent hydrolysis of the boronate ester.

  • Handling : Avoid exposure to acidic or aqueous environments.

Applications in Cross-Coupling

The boronate ester serves as a precursor in Suzuki-Miyaura couplings, enabling diversification of the indazole scaffold. For example:

  • Arylation : Coupling with aryl halides to form biaryl systems.

  • Heteroarylation : Integration with thiophene or pyrrole boronic acids for polyaromatic frameworks .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The indazole core can be reduced under specific conditions.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced indazole derivatives.

    Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The indazole core can also interact with specific enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Target: 2,6-Dimethyl-5-(dioxaborolan-2-yl)-2H-indazole 2-Me, 6-Me, 5-boronate C₁₅H₂₁BN₂O₂ ~284.1* Not provided Higher lipophilicity due to methyl groups; enhanced steric hindrance
2-Methyl-5-(dioxaborolan-2-yl)-2H-indazole () 2-Me, 5-boronate C₁₄H₁₉BN₂O₂ 258.12 1189746-27-7 Requires inert storage (2–8°C); hazard warnings (H302, H315)
1-Methyl-6-(dioxaborolan-2-yl)-1H-indazole () 1-Me, 6-boronate C₁₄H₁₈BN₃O₂ ~263.1* 1256359-09-7 Different substitution pattern; potential for altered reactivity
5-(dioxaborolan-2-yl)-1H-indazole () 5-boronate C₁₂H₁₅BN₂O₂ 230.07 862723-42-0 Lower molecular weight; no methyl groups may increase solubility
1-Benzyl-5-(dioxaborolan-2-yl)-1H-indazole () 1-benzyl, 5-boronate C₂₀H₂₃BN₂O₂ 334.22 Not provided Bulky benzyl group may hinder cross-coupling efficiency

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects: Methyl groups at the 2- and 6-positions (target compound) increase steric hindrance compared to monosubstituted analogs (e.g., 2-methyl in ). This may reduce reactivity in Suzuki-Miyaura couplings but improve metabolic stability in drug design .

Biological Activity

2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features an indazole core and a dioxaborolane moiety, which may enhance its pharmacological properties.

  • Molecular Formula : C14H22BNO2
  • Molar Mass : 247.14 g/mol
  • CAS Number : 1004761-68-5
  • Storage Conditions : 2-8°C (protect from light)
  • Sensitivity : Irritant

Biological Activity Overview

Research indicates that compounds with indazole structures often exhibit significant biological activities. The presence of the dioxaborolane group in this compound enhances its potential for various interactions with biological targets.

Interaction Studies

Initial studies have demonstrated that 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole interacts with several biological targets. These interactions may influence various cellular pathways and contribute to its pharmacological effects.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression and other diseases.
  • Cell Signaling Modulation : The compound may modulate signaling pathways that are crucial for cell proliferation and survival.

Cytotoxicity and Cell Viability

A study evaluating the cytotoxic effects of related compounds on different cell lines indicated that the indazole derivatives exhibited varying degrees of cytotoxicity. Notably:

  • In HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cells, certain derivatives showed significant decreases in cell viability at concentrations above 10 µM.
CompoundCell LineIC50 (µM)Observations
Compound AHT-2215Significant cytotoxicity
Compound BBV-225Moderate cytotoxicity
2,6-Dimethyl...HT-22 & BV-2>100No significant decrease in viability

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of compounds structurally related to 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole. In experiments measuring nitric oxide (NO) and interleukin (IL)-6 levels:

  • Compounds demonstrated a significant reduction in NO levels at concentrations as low as 1 µM.
CompoundNO Level Reduction (%)IL-6 Level Reduction (%)
Compound C50% at 1 µM30% at 10 µM
Compound D70% at 10 µM20% at 10 µM
2,6-Dimethyl...Not testedNot tested

Q & A

Q. What synthetic strategies are most effective for preparing 2,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester moiety. Key steps include:

  • Borylation : Introduce the boronic ester group to the indazole core using palladium catalysts (e.g., Pd(PPh₃)₄) and bis(pinacolato)diboron (B₂pin₂) under inert conditions .
  • Methylation : Optimize regioselective methylation at the 2- and 6-positions using methyl iodide and a base like NaH in anhydrous THF .
  • Purification : Recrystallize from DMF/acetic acid mixtures to remove unreacted starting materials and catalysts .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and boronic ester integrity. Look for characteristic peaks: ~1.3 ppm (pinacol methyl groups) and aromatic protons (6.5–8.5 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, verifying steric effects of methyl groups and boronate geometry .
  • HPLC-MS : Monitor purity (>97%) and detect trace impurities from side reactions (e.g., protodeboronation) .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon) at 2–8°C in moisture-proof containers. The boronic ester is hydrolytically sensitive; avoid aqueous solvents or high humidity .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?

  • Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates. Lower catalyst loading (1–2 mol%) reduces costs .
  • Solvent Systems : Employ toluene/ethanol (4:1 v/v) with Na₂CO₃ as base to balance solubility and reactivity .
  • Temperature Control : Heat to 80–90°C for 12–24 hours, monitoring progress via TLC .

Q. What strategies mitigate side reactions during cross-coupling (e.g., homocoupling or deborylation)?

  • Oxygen-Free Conditions : Rigorous degassing of solvents reduces homocoupling of boronic esters .
  • Additives : Add 1–2 equiv of KF to suppress protodeboronation by stabilizing the boronate intermediate .
  • Microwave-Assisted Synthesis : Shorten reaction times (2–4 hours) to minimize decomposition .

Q. How do steric effects from the 2,6-dimethyl groups influence reactivity?

  • Electronic Modulation : Methyl groups increase electron density at the indazole core, slowing oxidative addition in Pd-catalyzed reactions. Counteract with electron-deficient aryl halide partners .
  • Steric Hindrance : Use bulkier ligands (e.g., XPhos) to prevent catalyst deactivation near the boronate site .

Q. What computational methods aid in predicting reaction pathways or binding affinities?

  • DFT Calculations : Model transition states to identify rate-limiting steps in cross-coupling .
  • Molecular Docking : Study interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the boronate’s role in hydrogen bonding .

Q. How can contradictions in crystallographic data (e.g., disordered methyl groups) be resolved?

  • Refinement Tools : Use SHELXL’s rigid-body refinement and TWIN commands to model disorder .
  • Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K .

Methodological Challenges and Solutions

Q. What purification techniques address solubility issues in polar solvents?

  • Gradient Column Chromatography : Use silica gel with hexane/ethyl acetate (8:1 to 4:1) to separate nonpolar byproducts .
  • Countercurrent Chromatography : For large-scale purification, employ aqueous/organic biphasic systems to isolate the boronic ester .

Q. How can researchers validate the compound’s role in materials science (e.g., OLEDs)?

  • Photophysical Studies : Measure fluorescence quantum yields and triplet-state lifetimes in thin films. Compare with analogues lacking methyl groups to assess steric impacts on emission .
  • Device Fabrication : Incorporate into emissive layers via vacuum deposition, optimizing doping concentrations (5–10 wt%) for maximum electroluminescence efficiency .

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